molecular formula C16H12ClN3OS B603215 2-chloro-4-phenyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide CAS No. 1676097-21-4

2-chloro-4-phenyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B603215
CAS No.: 1676097-21-4
M. Wt: 329.8g/mol
InChI Key: FNKGRNDRQNDDJG-UHFFFAOYSA-N
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Description

2-chloro-4-phenyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-phenyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Amidation: The final step involves the reaction of the thiazole derivative with 2-pyridinylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers can modify the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

In the industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-phenyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-phenylthiazole: Lacks the carboxamide and pyridinylmethyl groups.

    4-phenyl-1,3-thiazole-5-carboxamide: Lacks the chlorine and pyridinylmethyl groups.

    2-chloro-4-phenyl-N-methyl-1,3-thiazole-5-carboxamide: Lacks the pyridinyl group.

Uniqueness

The presence of the 2-pyridinylmethyl group in 2-chloro-4-phenyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide distinguishes it from other similar compounds. This group can enhance its binding affinity to biological targets and improve its solubility and pharmacokinetic properties.

Properties

CAS No.

1676097-21-4

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8g/mol

IUPAC Name

2-chloro-4-phenyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H12ClN3OS/c17-16-20-13(11-6-2-1-3-7-11)14(22-16)15(21)19-10-12-8-4-5-9-18-12/h1-9H,10H2,(H,19,21)

InChI Key

FNKGRNDRQNDDJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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